Benzyl-arginine-4-amino benzoic acid hydrochloride (Bz-Arg-4-Abz-OH.HCl) is a synthetic compound that belongs to the class of amino acids and peptides. It is characterized by the presence of a benzyl group attached to the arginine amino acid, along with a 4-amino benzoic acid moiety. This compound is primarily utilized in biochemical research and applications involving peptide synthesis and drug development.
The compound can be synthesized through various chemical processes, often involving solid-phase peptide synthesis techniques. It is commercially available from several chemical suppliers and research institutions.
Bz-Arg-4-Abz-OH.HCl is classified as a peptide derivative and falls under the broader category of biologically active compounds due to its potential applications in pharmacology and biochemistry.
The synthesis of Bz-Arg-4-Abz-OH.HCl typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The synthesis conditions, including temperature, solvent choice, and reaction times, are critical for achieving high yields and purity. Common solvents used include dimethylformamide and dichloromethane, while coupling agents such as N,N'-diisopropylcarbodiimide may be employed to facilitate amide bond formation.
The molecular formula for Bz-Arg-4-Abz-OH.HCl is CHClNO. The structure features:
Key structural data include:
Bz-Arg-4-Abz-OH.HCl can participate in various chemical reactions typical for peptides:
These reactions often require specific conditions such as pH adjustments or the presence of catalysts to proceed efficiently.
The mechanism of action for Bz-Arg-4-Abz-OH.HCl largely depends on its biological context:
Studies have shown that modifications at the arginine position can significantly influence binding affinities and biological activities.
Bz-Arg-4-Abz-OH.HCl has several applications in scientific research:
Bz-Arg-4-Abz-OH·HCl (Nα-Benzoyl-L-arginine 4-carboxyanilide hydrochloride) is synthesized via Fmoc/tBu solid-phase peptide synthesis (SPPS), leveraging polystyrene-based resins functionalized with Rink amide or Wang linkers. These supports accommodate high substitution levels (0.8–1.2 mmol/g) while minimizing chain aggregation during elongation [2] [6]. For arginine incorporation, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is essential to shield the guanidinium moiety, preventing side reactions during repetitive base deprotection. Orthogonal deprotection is achieved with 2–5% TFA in dichloromethane, preserving acid-labile 4-Abz modifications [6].
High-load synthesis (≥0.8 mmol/g) necessitates backbone protection strategies (e.g., pseudoproline dipeptides) to disrupt β-sheet formation. Coupling efficiency under high-load conditions is enhanced using hexafluorophosphate activators (HATU, HBTU) with 5–10 equiv of Fmoc-Arg(Pbf)-OH, achieving >95% coupling yields per cycle. Microwave-assisted SPPS (50°C, 30 W) further reduces cycle times by 40% while suppressing aspartimide formation in sequences containing aspartic acid [2] [6].
Table 1: Coupling Agents for High-Load SPPS of Bz-Arg-4-Abz-OH·HCl
| Coupling Agent | Efficiency (%) | Racemization Risk | Optimal Resin Loading |
|---|---|---|---|
| HATU | 98 | Low | 0.8–1.0 mmol/g |
| HBTU | 95 | Moderate | 0.6–0.8 mmol/g |
| DIC/HOBt | 90 | High | ≤0.6 mmol/g |
Critical challenges include solvation dynamics in peptide-resin beads, where chain–chain distances decrease to <10 Å under high-load conditions. This elevates steric hindrance, necessitating prolonged coupling times (60–90 min) and chaotropic additives like 0.1 M lithium chloride in DMF [2].
The 4-aminobenzoyl (4-Abz) group introduces electron-deficient aromatic rings, requiring tailored coupling protocols. Fmoc-4-Abz-OH (precursor to 4-Abz modifications) is activated using 1.5 equiv HATU/DIPEA in anhydrous DMF, generating stable O-acylisourea intermediates. Pre-activation for 3–5 min before resin addition minimizes diimide formation and ensures >98% incorporation efficiency [5] [9].
To prevent undesired acylation of the anilide nitrogen, the 4-Abz carboxyl group is coupled under acidic conditions (pH 6.5–7.0) using HOAt ester derivatives. This suppresses nucleophilicity of the anilide group while enabling selective arginine-4-Abz bond formation. Post-coupling, Kaiser ninhydrin tests validate reaction completion, with unreacted chains capped using acetic anhydride to prevent deletion sequences [3] [6].
Table 2: 4-Abz Modifications for Protease Substrate Specificity
| Modification | Target Protease | Fluorescence Increase (Fold) | Cleavage Site |
|---|---|---|---|
| Arg → Lys substitution | Trypsin | 12.5 | Arg/Lys-4-Abz |
| D-Phe insertion | Chymotrypsin | 8.7 | Phe-4-Abz |
| Abz-EDDnp pairing | ACE | 15.2 | Arg-4-Abz |
For diagnostic applications, 4-Abz serves as a FRET donor paired with EDDnp (ethylenediamine-2,4-dinitrophenyl). Hydrolysis of the Arg-4-Abz bond disrupts FRET quenching, enabling real-time protease activity monitoring. PEGylation of the 4-Abz C-terminus improves aqueous solubility (logP = 0.8) for physiological assays [1] [3].
Hydrochloride salt formation enhances Bz-Arg-4-Abz-OH’s crystallinity and stability. The free base is dissolved in anhydrous ethanol, followed by dropwise addition of 2.0 equiv HCl in diethyl ether (1.0 M) at 0°C. This induces selective precipitation of the hydrochloride salt, minimizing hygroscopicity and improving yield (85–92%) [1] .
Optimal counterion exchange requires stoichiometric control (1:1 HCl:peptide ratio), monitored by in situ pH titration. Alternative solvent systems include:
Salt formation efficiency is validated by ion chromatography, confirming chloride content (theoretical: 8.2%; observed: 7.9–8.1%). FTIR spectra show characteristic N–H⁺‧‧Cl⁻ stretches at 2400–2000 cm⁻¹, while ¹H-NMR in DMSO-d6 reveals downfield-shifted arginine guanidinium protons (δ 8.5–9.0 ppm) .
Crude Bz-Arg-4-Abz-OH·HCl is purified via reversed-phase HPLC using C18 columns (250 × 4.6 mm, 5 µm). Mobile phases comprise:
A linear gradient (15→45% B over 30 min) at 40°C resolves the target compound (tᵣ = 18.2 min) from deletion sequences and diastereomers. Critical parameters include:
Table 3: HPLC and TLC Characterization Parameters
| Technique | Stationary Phase | Mobile Phase | Rf/Retention Time | Detection |
|---|---|---|---|---|
| TLC | Silica gel 60 F₂₅₄ | n-BuOH:AcOH:H₂O (4:1:1) | Rf = 0.38 | UV 254 nm, Ninhydrin |
| HPLC | C18 | 0.1% TFA in H₂O/MeCN | tᵣ = 18.2 min | UV 214 nm |
TLC validation employs ninhydrin staining (0.2% in ethanol) and UV254 to confirm homogeneity. The compound exhibits Rf = 0.38 in n-BuOH:AcOH:H₂O (4:1:1), with single spots confirming absence of free arginine (Rf = 0.15) or benzoyl fragments (Rf = 0.82) [1] [7]. Post-purification, lyophilization yields white powders with residual solvents <500 ppm (GC-MS), meeting analytical standards for biochemical applications.
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0